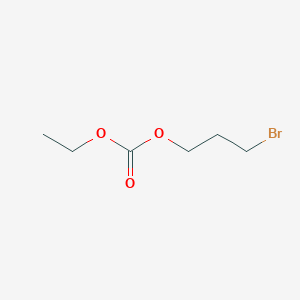
3-Bromopropyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropyl ethyl carbonate is an organic compound with the molecular formula C6H11BrO3. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in substitution reactions, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropyl ethyl carbonate can be synthesized through the reaction of 3-bromopropanol with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in a reactor, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropyl ethyl carbonate primarily undergoes nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.
Elimination Products: The major product of elimination reactions is propene.
Scientific Research Applications
3-Bromopropyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-bromopropyl ethyl carbonate involves its reactivity as an alkylating agent. The bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various chemical transformations, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Ethyl 3-bromopropionate: Similar in structure but lacks the carbonate group.
3-Bromopropyl acetate: Similar in structure but has an acetate group instead of a carbonate group.
3-Bromopropyl methyl carbonate: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 3-Bromopropyl ethyl carbonate is unique due to its combination of a bromine atom and a carbonate group, which provides distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where both alkylation and carbonate functionalities are desired.
Properties
CAS No. |
88571-26-0 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-bromopropyl ethyl carbonate |
InChI |
InChI=1S/C6H11BrO3/c1-2-9-6(8)10-5-3-4-7/h2-5H2,1H3 |
InChI Key |
ZBTXGBLMQLFVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)
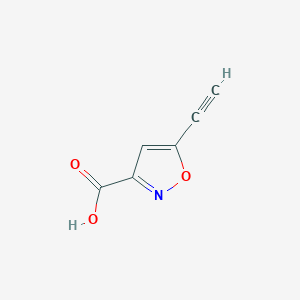
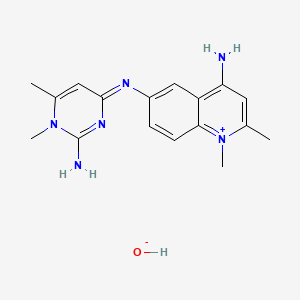

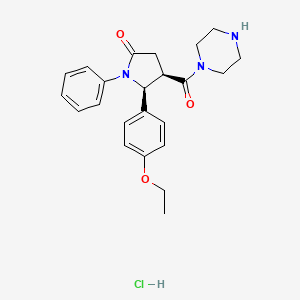
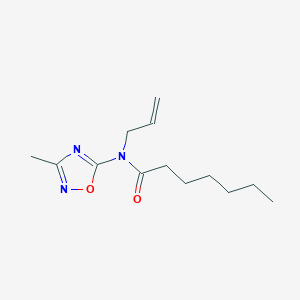
![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one](/img/structure/B12911335.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
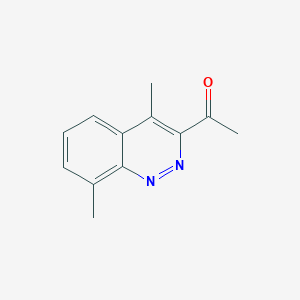
![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)
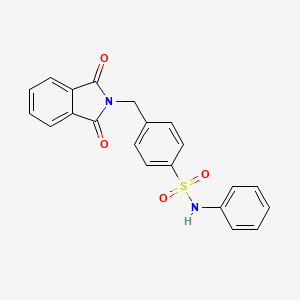
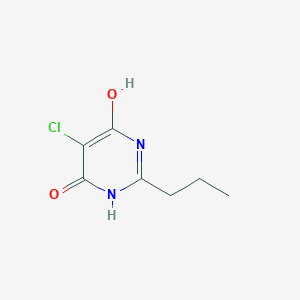
![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)
